![molecular formula C25H21ClFN5O3 B12421924 ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride
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Overview
Description
Ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a phthalazinone moiety, which is often associated with pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride involves multiple steps. One common method starts with the reaction of 2-fluoro-5-formylbenzoic acid with a benzimidazole derivative in the presence of a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the desired product. The intermediate is further reacted with hydrazine hydrate to introduce the phthalazinone moiety. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The phthalazinone moiety may enhance the compound’s binding affinity and specificity. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid: Shares the phthalazinone moiety but lacks the benzimidazole core.
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Contains a similar fluorinated aromatic ring but has a different heterocyclic system.
Uniqueness
Ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride is unique due to the combination of the benzimidazole and phthalazinone moieties. This dual functionality may confer enhanced biological activity and specificity compared to similar compounds .
Biological Activity
Ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride, also referred to by its chemical structure, exhibits significant biological activity that has garnered attention in pharmacological research. This compound belongs to a class of phthalazine derivatives which are recognized for their potential therapeutic applications, particularly as inhibitors in cancer treatment.
Chemical Structure and Properties
The compound's molecular formula is C16H16FN3O2 with a molecular weight of approximately 298.27 g/mol. Its structure includes a benzimidazole moiety, which is critical for its biological interactions.
Research indicates that phthalazine derivatives, including this compound, act primarily as inhibitors of poly(ADP-ribose) polymerases (PARPs). PARPs are enzymes involved in DNA repair processes, and their inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis. The specific binding interactions and inhibition kinetics of this compound have been studied extensively.
Anticancer Activity
- Inhibition of PARP Enzymes : The compound has shown promising results in inhibiting PARP1 and PARP2, leading to potential applications in treating various cancers. In vitro studies demonstrated that the compound effectively reduces cell viability in cancer cell lines by inducing DNA damage responses.
- Case Study : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity compared to standard PARP inhibitors.
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various assays:
- MTT Assay : The compound exhibited significant cytotoxicity against multiple cancer cell lines with varying degrees of sensitivity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12.5 |
HeLa (Cervical) | 8.3 |
A549 (Lung) | 15.0 |
Pharmacokinetics
Pharmacokinetic studies have indicated that the compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development in clinical settings. Its solubility profile is adequate for oral administration.
Toxicology
Preliminary toxicological assessments have demonstrated that the compound has a relatively low toxicity profile at therapeutic doses. Further studies are required to establish its safety margin comprehensively.
Properties
Molecular Formula |
C25H21ClFN5O3 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H20FN5O3.ClH/c1-2-34-25(33)29-24-27-20-10-8-15(13-22(20)28-24)18-11-14(7-9-19(18)26)12-21-16-5-3-4-6-17(16)23(32)31-30-21;/h3-11,13H,2,12H2,1H3,(H,31,32)(H2,27,28,29,33);1H |
InChI Key |
DCTVJMPYKWHEFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F.Cl |
Origin of Product |
United States |
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